N-(2-cyanophenyl)-5-nitrofuran-2-carboxamide
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Overview
Description
N-(2-cyanophenyl)-5-nitrofuran-2-carboxamide is a chemical compound that belongs to the class of nitrofuran derivatives These compounds are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties
Mechanism of Action
Mode of Action
The mode of action of N-(2-cyanophenyl)-5-nitrofuran-2-carboxamide is not fully understood at this time. It is hypothesized that the compound interacts with its targets, leading to changes in cellular processes. The exact nature of these interactions and the resulting changes are still under investigation .
Biochemical Analysis
Biochemical Properties
The role of N-(2-cyanophenyl)-5-nitrofuran-2-carboxamide in biochemical reactions is primarily related to its potential anticancer activity .
Cellular Effects
This compound has shown to have effects on various types of cells, particularly cancer cells . It influences cell function by potentially inhibiting the action of topoisomerase II, an enzyme that plays a crucial role in DNA replication .
Molecular Mechanism
It is believed to exert its effects at the molecular level by binding to and inhibiting the action of topoisomerase II .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-cyanophenyl)-5-nitrofuran-2-carboxamide typically involves the reaction of 2-cyanophenylamine with 5-nitrofuran-2-carboxylic acid. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours until the desired product is formed .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(2-cyanophenyl)-5-nitrofuran-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The cyano group can be reduced to an amine using reagents such as lithium aluminum hydride (LAH).
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Lithium aluminum hydride (LAH), sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines, thiols, and alcohols.
Major Products Formed
Oxidation: Amino derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(2-cyanophenyl)-5-nitrofuran-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and anticancer properties.
Medicine: Potential therapeutic agent for treating infections and cancer.
Industry: Utilized in the development of new materials and chemical processes
Comparison with Similar Compounds
Similar Compounds
- N-(2-bromobenzyl)-2-iodoaniline
- 2-cyano-N-(4-nitrophenyl)acetamide
- N-(2-cyanophenyl)chloromethanimidoyl chloride
Uniqueness
N-(2-cyanophenyl)-5-nitrofuran-2-carboxamide is unique due to the presence of both nitro and cyano groups, which confer distinct reactivity and biological activity. Compared to similar compounds, it exhibits a broader spectrum of antimicrobial and anticancer properties, making it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
N-(2-cyanophenyl)-5-nitrofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7N3O4/c13-7-8-3-1-2-4-9(8)14-12(16)10-5-6-11(19-10)15(17)18/h1-6H,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKAQQKVHMLUTEU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C#N)NC(=O)C2=CC=C(O2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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